N-(2-hydroxyphenyl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Description
Properties
IUPAC Name |
N-(2-hydroxyphenyl)-2-methyl-1-oxoisoquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-19-10-13(11-6-2-3-7-12(11)17(19)22)16(21)18-14-8-4-5-9-15(14)20/h2-10,20H,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRFOFXCEVAOJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=CC=CC=C3O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyphenyl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-hydroxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, followed by cyclization and further functionalization to introduce the isoquinoline moiety. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like ethanol or acetonitrile, under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, helps in achieving high purity levels required for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyphenyl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Solvents: Ethanol, acetonitrile, dichloromethane
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(2-hydroxyphenyl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide may exhibit anticancer properties. For instance, studies have shown that isoquinoline derivatives can inhibit tubulin polymerization, which is crucial for cancer cell division. Compounds designed based on this scaffold have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound could be developed into an effective anticancer agent .
Anticonvulsant Effects
The compound's structural analogs have been evaluated for their anticonvulsant activity. Research indicates that certain dihydroisoquinoline derivatives possess significant efficacy in animal models of epilepsy, showing promise as potential treatments for seizure disorders . The mechanism of action is believed to involve modulation of neurotransmitter systems, which warrants further investigation into the specific pathways affected by this compound.
Neuroprotective Properties
There is growing interest in the neuroprotective effects of isoquinoline derivatives. Studies have suggested that these compounds may protect neuronal cells from apoptosis induced by oxidative stress. The dual functional groups in this compound enhance its ability to scavenge free radicals and modulate neuroinflammatory processes .
Chemical Reactivity and Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the dihydroisoquinoline core followed by selective functionalization. The presence of the hydroxy group is crucial for enhancing binding interactions with biological targets through hydrogen bonding .
Case Studies
| Study Reference | Focus | Findings |
|---|---|---|
| International Journal of Molecular Sciences (2015) | Anticancer Activity | Identified several isoquinoline derivatives with moderate cytotoxic activities against leukemia cell lines. |
| European Journal of Medicinal Chemistry (2008) | Anticonvulsant Activity | Noted potent anticonvulsant effects in animal models; structure-activity relationships were established. |
| Journal of Medicinal Chemistry (2017) | Neuroprotective Properties | Demonstrated that certain isoquinoline derivatives can inhibit neuronal apoptosis under oxidative stress conditions. |
Mechanism of Action
The mechanism of action of N-(2-hydroxyphenyl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the isoquinoline moiety can participate in π-π interactions, enhancing binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
N,N-Dimethyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
- Structure : Features a dihydrobenzo[d]dioxin substituent.
- Molecular Formula : C₁₉H₁₆N₂O₄
- Molecular Weight : 336.34 g/mol
- LogP : 2.635 (indicating moderate lipophilicity) .
- Key Differences : The dioxane ring introduces rigidity and oxygen atoms, which may improve solubility but reduce passive diffusion compared to the hydroxyphenyl variant.
N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
N-[4-(acetylamino)phenyl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
- Structure : Includes a thiadiazole ring with a cyclohexyl group.
- Molecular Formula : C₁₉H₂₀N₄O₂S
- Molecular Weight : 368.5 g/mol .
- Key Differences : The thiadiazole moiety introduces sulfur-based interactions, while the bulky cyclohexyl group may sterically hinder target engagement.
Research Implications
- Hydroxyphenyl vs. Methoxyphenyl : The hydroxyl group in the target compound may offer superior hydrogen-bonding interactions compared to the methoxy group, favoring binding to polar targets .
- Lipophilicity Trends : The dihydrodioxin derivative (LogP = 2.635) balances solubility and permeability better than the more lipophilic dimethyl analog .
- Structural Bulk : The thiadiazole-cyclohexyl compound’s higher molecular weight and bulk may limit bioavailability but enhance selectivity for sterically tolerant targets .
Biological Activity
N-(2-hydroxyphenyl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide, also known by its CAS number 1435980-75-8, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 294.30 g/mol. The compound features a dihydroisoquinoline scaffold, which is known for various biological activities.
| Property | Value |
|---|---|
| CAS Number | 1435980-75-8 |
| Molecular Formula | C₁₇H₁₄N₂O₃ |
| Molecular Weight | 294.30 g/mol |
Anticancer Potential
Isoquinoline derivatives have been investigated for their anticancer properties. Compounds similar to this compound have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.
The biological effects of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in viral replication or cancer cell survival.
- Receptor Interaction : It could interact with specific receptors that regulate cellular processes such as apoptosis and proliferation.
- Molecular Docking Studies : Computational studies suggest that similar compounds can bind effectively to target sites in enzymes like NS5B polymerase, indicating a potential for drug design .
Study on Isoquinoline Derivatives
A study evaluating various isoquinoline derivatives found that modifications at certain positions significantly enhanced their biological activity against HCV . This suggests that this compound might also exhibit enhanced activity depending on its structural features.
Comparative Analysis
A comparative analysis of related compounds shows varying degrees of biological activity based on structural modifications:
| Compound Name | IC₅₀ (μM) | EC₅₀ (μM) | Activity Type |
|---|---|---|---|
| Compound 11c (related derivative) | 9.5 | 15.7 | Antiviral |
| N-(3-hydroxyphenyl)-3-methyl-1-(4-nitrophenyl)urea | 12.0 | 20.0 | Anticancer |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing N-(2-hydroxyphenyl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide, and how can reaction conditions be optimized?
- Methodology : Utilize reflux conditions with acetic acid and sodium acetate for cyclization, as demonstrated in analogous isoquinoline carboxamide syntheses. Purification via recrystallization from DMF or ethanol ensures high purity .
- Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and adjust stoichiometric ratios of reagents (e.g., aldehydes or amines) to minimize byproducts. Yield improvements (>75%) are achievable by controlling temperature gradients during reflux .
Q. How can NMR spectroscopy and mass spectrometry confirm the structural integrity of this compound?
- Methodology : Perform multinuclear NMR (¹H, ¹³C, ¹⁵N) with heteronuclear correlation experiments (HETCOR) to assign all signals. For example, the hydroxyl proton on the 2-hydroxyphenyl moiety typically appears as a broad singlet in DMSO-d₆ .
- Validation : Use high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare calculated vs. observed isotopic patterns .
Q. What are critical considerations for evaluating solubility and stability in physiological buffers?
- Methodology : Conduct pH-dependent solubility studies in PBS (pH 7.4) and simulate gastric/intestinal fluids (pH 1.2–6.8). Use HPLC-UV to monitor degradation under accelerated conditions (40°C, 75% humidity) .
- Stability : Assess oxidative stability by exposing the compound to hydrogen peroxide or cytochrome P450 enzyme mimics. Include antioxidants (e.g., ascorbic acid) in formulations if degradation exceeds 10% over 24 hours .
Advanced Research Questions
Q. How can binding affinity and selectivity for neurokinin receptors (e.g., NK3) be assessed, and how are data contradictions resolved?
- Methodology : Perform autoradiography with radioligands like [¹⁸F]Lu AF10628 (structurally analogous) in brain tissue sections. Use selective antagonists (e.g., SB222200 at 100 nM) to define nonspecific binding .
- Data Reconciliation : Cross-validate results across species (guinea pig, primate, human) to account for receptor heterogeneity. Discrepancies between in vitro binding (IC₅₀) and in vivo PET imaging may arise from blood-brain barrier permeability differences; address via logP/logD calculations .
Q. What experimental designs are optimal for in vivo pharmacokinetic studies, particularly blood-brain barrier (BBB) penetration?
- Methodology : Administer the compound intravenously in rodent models and collect plasma/brain homogenates at timed intervals. Quantify using LC-MS/MS. Include a positive control (e.g., loperamide) to validate BBB integrity .
- Advanced Imaging : For translational studies, use PET tracers with fluorine-18 labeling to track real-time distribution in non-human primates. Co-inject competitive antagonists to confirm target engagement .
Q. How can researchers resolve discrepancies between in vitro activity and in vivo efficacy?
- Methodology : Perform metabolite profiling (e.g., liver microsome assays) to identify active/inactive derivatives. For example, hydroxylation or glucuronidation at the 2-methyl group may reduce potency .
- Dose-Response Calibration : Use allometric scaling from animal models to humans, adjusting for differences in metabolic clearance. Validate with ex vivo receptor occupancy assays in target tissues .
Notes on Data Interpretation
- Contradictory Binding Data : If receptor affinity varies across assays (e.g., membrane vs. whole-cell systems), validate using orthogonal methods like surface plasmon resonance (SPR) to measure kinetic parameters (kₒₙ/kₒff) .
- Synthetic Byproducts : Characterize impurities via LC-MS and compare retention times with synthetic intermediates. For isoquinoline derivatives, common byproducts include uncyclized precursors or oxidation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
